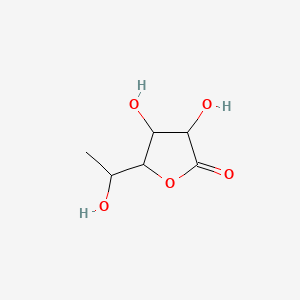
6-Deoxy-L-galactonolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-L-galactonolactone is a carbohydrate-based lactone with the molecular formula C6H10O5 and a molar mass of 162.14 g/mol . It is a derivative of L-galactose and plays a significant role in various biochemical pathways, particularly in the biosynthesis of ascorbic acid (vitamin C) in plants and some microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Deoxy-L-galactonolactone can be synthesized through the selective anomeric oxidation of unprotected aldoses using bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor . Additionally, protected aldoses with a free anomeric hydroxyl group can be converted into the corresponding aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems .
Industrial Production Methods: Industrial production of this compound typically involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as Pd/C, Au/C, or a combination of Bi-Pd/C . These methods are preferred due to their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 6-Deoxy-L-galactonolactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of sodium borohydride (NaBH4) or other reducing agents.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products: The major product formed from the oxidation of this compound is L-ascorbic acid (vitamin C) . Reduction and substitution reactions yield various derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Deoxy-L-galactonolactone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of bioactive compounds and natural products.
Biology: It is involved in the biosynthesis of ascorbic acid, which is crucial for various cellular processes.
Medicine: Its derivatives are used in the development of pharmaceuticals and as dietary supplements.
Industry: It is used in the production of antioxidants and other functional ingredients.
Mecanismo De Acción
The primary mechanism of action of 6-Deoxy-L-galactonolactone involves its conversion to L-ascorbic acid (vitamin C) by the enzyme L-galactonolactone oxidase . This enzyme catalyzes the oxidation of this compound in the presence of oxygen, resulting in the formation of L-ascorbic acid and hydrogen peroxide . The molecular targets and pathways involved in this process are crucial for maintaining cellular redox balance and protecting against oxidative stress .
Comparación Con Compuestos Similares
L-gulonolactone: Another precursor of ascorbic acid, but it is used in different biosynthetic pathways in animals.
L-galactonolactone: A stereoisomer of 6-Deoxy-L-galactonolactone, also involved in ascorbic acid biosynthesis.
D-galacturonic acid: A related compound used in alternative pathways for ascorbic acid biosynthesis in plants.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of ascorbic acid in plants and some microorganisms . Unlike L-gulonolactone, which is used in animal biosynthetic pathways, this compound is primarily found in photosynthetic eukaryotes .
Propiedades
IUPAC Name |
3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEPDZAKCNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-16-7, 24286-28-0 |
Source


|
| Record name | NSC51238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-deoxy-L-galactonolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
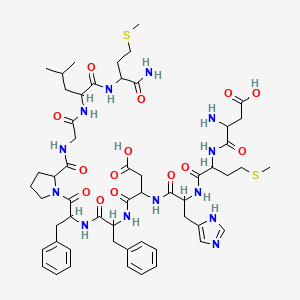
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
![[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12323383.png)
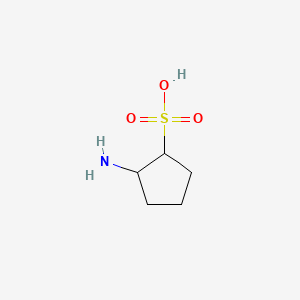
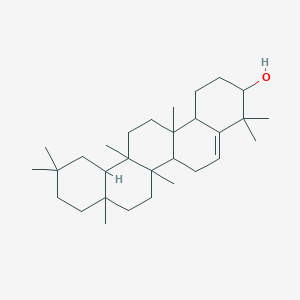
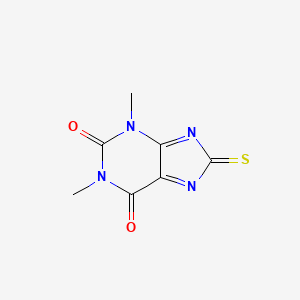
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12323407.png)
![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
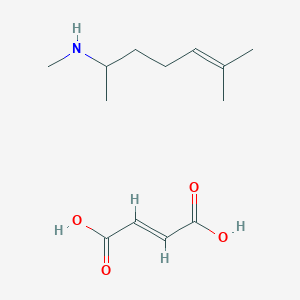
![[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate](/img/structure/B12323436.png)
